O-Proparagyl-N-Boc-ethanolamine
Description
Contextualizing Aminoalcohol Derivatives in Organic Chemistry
Aminoalcohols, organic compounds containing both an amine and a hydroxyl functional group, are a cornerstone of organic chemistry. wikipedia.orgalfa-chemistry.com Their bifunctionality allows them to serve as versatile intermediates and chiral auxiliaries in the synthesis of a wide array of more complex molecules. wikipedia.orgalfa-chemistry.com The presence of both a nucleophilic amine and a hydroxyl group, which can also act as a nucleophile or be converted into a good leaving group, provides a rich platform for chemical transformations. alfa-chemistry.com
Ethanolamine (B43304), the parent structure of O-Proparagyl-N-Boc-ethanolamine, is one of the simplest and most fundamental aminoalcohols. Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. wikipedia.org The ability to selectively modify either the amine or the hydroxyl group is a key strategy in synthetic design, allowing for the stepwise construction of intricate molecular frameworks. chemrxiv.org
Strategic Importance of Bifunctional Scaffolds in Molecular Design
Bifunctional scaffolds, molecules possessing two distinct reactive sites, are of paramount importance in molecular design and combinatorial chemistry. nih.govnih.gov They serve as templates for the assembly of diverse molecular libraries and enable the synthesis of complex target molecules through sequential and controlled reactions. nih.gov The "orthogonality" of the functional groups is a crucial feature, meaning that one group can be reacted selectively while the other remains unaffected, allowing for precise and predictable synthetic outcomes. peptide.com
This compound is an exemplary bifunctional scaffold. medchemexpress.commedchemexpress.com It comprises a terminal alkyne (the propargyl group) and a protected amine (the N-Boc group). These two functionalities offer distinct and highly specific reaction pathways, making this compound a valuable linker and building block in various synthetic applications, including the construction of neoglycoproteins and other complex bioconjugates. acs.orgnih.gov
Overview of the Propargyl and N-Boc-Protected Amine Functionalities in Advanced Synthetic Methodologies
The strategic utility of this compound lies in the specific reactivity of its two key functional groups: the propargyl group and the N-Boc-protected amine.
The propargyl group , containing a terminal alkyne, is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. interchim.frwikipedia.org Specifically, the terminal alkyne readily participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. interchim.friris-biotech.de This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to most other functional groups found in biological and chemical systems, making it ideal for bioconjugation and material science applications. wikipedia.orgiris-biotech.de The propargyl group can also undergo other transformations, such as Sonogashira coupling and various cyclization reactions, further expanding its synthetic utility. smolecule.com
The N-Boc-protected amine provides a stable, yet readily cleavable, handle for introducing a primary amine into a molecule at a desired stage of a synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments. total-synthesis.commasterorganicchemistry.com Its key advantage is its lability under acidic conditions, typically using reagents like trifluoroacetic acid (TFA), which allows for the selective deprotection of the amine without disturbing other acid-sensitive parts of the molecule. total-synthesis.comlibretexts.org This controlled deprotection is fundamental in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex nitrogen-containing compounds. peptide.comnih.gov
The combination of these two functionalities in a single, relatively simple molecule makes this compound a powerful and versatile tool for the modern synthetic chemist, enabling the efficient and controlled assembly of complex molecular structures.
Interactive Data Tables
Below are interactive tables summarizing the key properties and synthetic details of this compound and related compounds.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 634926-63-9 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl N-(2-prop-2-ynoxyethyl)carbamate |
| SMILES | CC(C)(C)OC(=O)NCCOCC#C |
| InChI Key | POPGBGYTSRQYLK-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers. chemscene.com
Table 2: Key Functional Groups and Their Reactivity
| Functional Group | Structure | Key Reactions |
|---|---|---|
| Propargyl | -CH₂-C≡CH | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Coupling, Cyclization Reactions |
| N-Boc-amine | -NH-Boc | Acid-catalyzed deprotection (e.g., with TFA or HCl) to yield the free amine |
Information compiled from general organic chemistry principles and specific literature on these functional groups. interchim.friris-biotech.detotal-synthesis.commasterorganicchemistry.comlibretexts.org
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(2-prop-2-ynoxyethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPGBGYTSRQYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634926-63-9 | |
| Record name | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Routes and Methodologies for O Proparagyl N Boc Ethanolamine and Its Precursors
Convergent and Divergent Synthetic Pathways to O-Propargyl-N-Boc-ethanolamine
The synthesis of O-Propargyl-N-Boc-ethanolamine is most commonly achieved through a linear synthetic sequence. This approach involves modifying a starting precursor, ethanolamine (B43304), in a step-by-step fashion. The typical linear route proceeds as follows:
Protection: The amino group of ethanolamine is first protected with a tert-butoxycarbonyl (Boc) group.
Etherification: The hydroxyl group of the resulting N-Boc-ethanolamine is then etherified using a propargyl halide.
While efficient for producing the target molecule, this linear synthesis can be contrasted with convergent and divergent strategies, which are often employed in the synthesis of more complex molecules or chemical libraries. wikipedia.org
Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together in the final stages. For O-Propargyl-N-Boc-ethanolamine, a hypothetical convergent synthesis would be less practical than the linear route. It would involve coupling a pre-synthesized N-Boc protected amine fragment with a propargyl-containing fragment, which is essentially what occurs in the final step of the linear synthesis.
Divergent Synthesis: A divergent strategy begins with a central core molecule that is successively reacted to build outward, often to create a library of related compounds. wikipedia.org One could envision a divergent approach starting from N-Boc-ethanolamine as a core intermediate. This intermediate could then be reacted with a variety of electrophiles, not just propargyl bromide, to generate a diverse library of ether-linked compounds, with O-Propargyl-N-Boc-ethanolamine being just one member of this library.
For the specific synthesis of O-Propargyl-N-Boc-ethanolamine itself, the linear pathway remains the most direct and widely utilized method.
Preparation of Key Intermediates: N-Boc-ethanolamine Synthesis
The synthesis of the key intermediate, N-Boc-ethanolamine, is a critical first step. This process involves selectively protecting the amine in the presence of a hydroxyl group.
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. jk-sci.comwuxibiology.com The protection of ethanolamine to form N-Boc-ethanolamine is typically achieved by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). mychemblog.comrsc.org
The reaction mechanism involves the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of the Boc anhydride. commonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable products of carbon dioxide and tert-butoxide. jk-sci.com The reaction can be performed under various conditions, sometimes with a base like triethylamine (B128534) (TEA) or in a suitable solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even without a solvent. jk-sci.comrsc.org Research has shown that alcoholic solvents can significantly accelerate the rate of Boc protection for some amines. wuxibiology.com
Table 1: Reaction Conditions for the Synthesis of N-Boc-ethanolamine
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethanolamine | Di-tert-butyl dicarbonate | None | Room Temperature, 2 hours | Not specified | rsc.org |
| Ethanolamine | Di-tert-butyl dicarbonate | Tetrahydrofuran (THF) | Ice cold, 0.5 hour addition | Not specified | rsc.org |
| General Amines | Di-tert-butyl dicarbonate | Dichloromethane (DCM) | Room Temperature | Good | mychemblog.com |
This table is interactive and can be sorted by column.
With the amine group protected, the next step is the introduction of the propargyl group via an ether linkage. The Williamson ether synthesis is the classic and most effective method for this transformation. youtube.commasterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism, where the alkoxide of N-Boc-ethanolamine acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group. masterorganicchemistry.comyoutube.com
To perform this reaction, the hydroxyl group of N-Boc-ethanolamine must first be deprotonated with a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose, and the reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). masterorganicchemistry.com The choice of a primary alkyl halide, like propargyl bromide, is crucial for the success of the Williamson ether synthesis, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. masterorganicchemistry.comyoutube.com
Chemo and Regioselectivity in Reactions Involving O Proparagyl N Boc Ethanolamine
Reactivity of the Propargyl Group: Alkyne-Azide Cycloaddition (Click Chemistry)
The terminal alkyne of the propargyl group is a key functional handle for engaging in highly efficient and specific "click" reactions, most notably the azide-alkyne cycloaddition.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. The reaction mechanism involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with an azide (B81097) to form a six-membered copper-containing intermediate. This intermediate subsequently rearranges and, upon protonolysis, yields the stable triazole product, regenerating the copper(I) catalyst.
The propargyl group of O-Propargyl-N-Boc-ethanolamine readily participates in CuAAC reactions. This allows for the covalent linkage of this molecule to a wide variety of azide-containing substrates, including biomolecules, polymers, and surfaces. The N-Boc protecting group remains stable under the typical CuAAC reaction conditions, ensuring that the amine functionality is preserved for subsequent transformations.
Table 1: Examples of CuAAC Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
| O-Propargyl-N-Boc-ethanolamine | Azido-functionalized biomolecule | Cu(I) | Triazole-linked bioconjugate |
| O-Propargyl-N-Boc-ethanolamine | Azide-modified polymer | Cu(I) | Grafted polymer |
| O-Propargyl-N-Boc-ethanolamine | Small molecule azide | Cu(I) | Functionalized triazole |
While CuAAC is highly efficient, the copper catalyst can be toxic to living systems, limiting its application in bioorthogonal chemistry. nih.gov Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. SPAAC utilizes cyclooctynes, where the ring strain provides the driving force for the reaction with azides, eliminating the need for a catalyst. magtech.com.cn
For O-Propargyl-N-Boc-ethanolamine to be used in SPAAC, it would typically be the azide-containing partner that is modified to react with a strained alkyne. However, the principle of bioorthogonal ligation, where reactions proceed with high selectivity and without interfering with biological processes, is central to the application of molecules like O-Propargyl-N-Boc-ethanolamine in biological contexts. nih.gov The terminal alkyne can be paired with an azide-functionalized biological target in the presence of a biocompatible copper-chelating ligand system to minimize toxicity, or researchers can opt for SPAAC by reacting an azide-derivatized version of the linker with a strained alkyne incorporated into the biological system. nih.gov The choice between CuAAC and SPAAC depends on the specific biological application and the tolerance of the system to copper.
Reactivity of the N-Boc-Protected Amine Group
The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its relatively straightforward removal.
The N-Boc group of O-Propargyl-N-Boc-ethanolamine is typically removed under acidic conditions. nih.govfishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.
A variety of acidic reagents can be employed for Boc deprotection, with the choice often dictated by the presence of other acid-sensitive functional groups in the molecule. researchgate.netresearchgate.net Common methods include treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727). fishersci.co.ukreddit.com For substrates sensitive to strong acids, milder conditions can be used. researchgate.netresearchgate.net The selectivity of deprotection is a key advantage, as the propargyl group is generally stable to the acidic conditions used for Boc removal. mdpi.com
Table 2: Common Acidic Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and efficient method. fishersci.co.uk |
| Hydrochloric acid (HCl) | Dioxane/Methanol | Room Temperature | Often used to yield the hydrochloride salt of the amine. fishersci.co.ukreddit.com |
| p-Toluenesulfonic acid (pTSA) | Methanol/Water | Varies | A milder, solid acid catalyst. mdpi.com |
| Oxalyl chloride/Methanol | Methanol | Varies | A mild method that may involve more than just in situ HCl generation. nih.gov |
Once the Boc group is removed to unveil the primary amine, this nucleophilic site becomes available for a wide array of functionalization reactions. The resulting free amine on the ethanolamine (B43304) backbone can readily participate in common amine-based derivatization strategies.
Key reactions include:
Amide bond formation: The primary amine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide linkages. This is a fundamental transformation in peptide synthesis and for attaching various molecular payloads.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride, leads to the formation of secondary amines.
Alkylation: The amine can be alkylated with alkyl halides to introduce further substituents.
Sulfonamide formation: Reaction with sulfonyl chlorides yields stable sulfonamides.
This post-deprotection functionalization allows for the introduction of a second, distinct molecular entity onto the O-Propargyl-N-Boc-ethanolamine scaffold, further highlighting its utility as a heterobifunctional linker.
Orthogonal Reactivity of Bifunctional Linkers for Sequential Transformations
The true power of O-Propargyl-N-Boc-ethanolamine lies in the orthogonal reactivity of its two functional groups. The term "orthogonal" in this context means that the reactivity of one group does not interfere with the other, allowing for selective, sequential transformations.
A typical synthetic strategy would involve:
First, reacting the propargyl group via a CuAAC or SPAAC reaction with an azide-containing molecule. The N-Boc group remains intact during this step.
Second, deprotecting the N-Boc group under acidic conditions to reveal the primary amine. The newly formed triazole ring from the click reaction is stable to these conditions.
Third, functionalizing the resulting free amine through one of the methods described in section 3.2.2.
This sequential approach allows for the precise and controlled assembly of complex molecular architectures, making O-Propargyl-N-Boc-ethanolamine an invaluable tool in fields such as drug discovery, materials science, and chemical biology. The ability to connect two different molecular entities in a stepwise and controlled manner is the hallmark of a useful bifunctional linker.
O Proparagyl N Boc Ethanolamine As a Versatile Building Block in Complex Molecular Architectures
Applications in Bioconjugation Chemistry
Bioconjugation chemistry involves the covalent linking of molecules to biomolecules such as proteins or carbohydrates. O-Proparagyl-N-Boc-ethanolamine's unique structure makes it a prime candidate for these applications. smolecule.com
The primary application of this compound in bioconjugation is to facilitate the covalent attachment of various payloads to biomolecules and peptides. The key to this functionality is its propargyl group, which readily participates in CuAAC click chemistry reactions with azide-modified molecules. medchemexpress.com This reaction is highly efficient and specific, allowing for the formation of a stable triazole linkage under biocompatible conditions.
The process typically involves a biomolecule or peptide that has been functionalized with an azide (B81097) group. This compound can then be "clicked" onto this azide-bearing molecule. The Boc-protected amine on the other end of the linker remains intact during this process and can be deprotected in a subsequent step to introduce a new reactive site for further modification. medchemexpress.com This orthogonal strategy is crucial for building complex bioconjugates. For instance, a peptide can be linked to another molecule or surface through this linker, with the newly exposed amine available for attaching imaging agents or therapeutic compounds. nih.gov
Table 1: Covalent Attachment Strategy
| Reactive Group 1 (on Biomolecule) | Reactive Group 2 (on Linker) | Resulting Covalent Bond |
| Azide (-N₃) | Propargyl (-C≡CH) | 1,2,3-Triazole |
This compound is instrumental in the functionalization of glycoconjugates and oligosaccharides, which are important targets in diagnostics and therapeutics. nih.govnih.gov A common strategy involves modifying a sugar molecule with a chemical handle that can be used for conjugation. nih.gov
In a representative methodology, an oligosaccharide can be chemically converted into a derivative containing a terminal azide group. nih.govnih.gov This azide-functionalized sugar is then primed to react with an alkyne-containing molecule like this compound via a CuAAC reaction. This process effectively appends the linker to the carbohydrate structure. The attached linker, with its protected amine, provides a versatile point for further elaboration, such as linking the glycoconjugate to peptides, proteins, or other molecules to create multivalent structures for studying carbohydrate-protein interactions or for therapeutic applications. nih.gov
Table 2: Functionalization of Oligosaccharides
| Starting Material | Modification | Reactive Partner | Application |
| Oligosaccharide | Conversion to an azide-containing derivative | This compound | Preparation of multivalent glycoconjugates, attachment to other biomolecules. nih.govnih.gov |
The design of molecules that can interact with multiple biological targets (multi-site ligands) or that can be used to visualize biological processes (imaging probes) often requires sophisticated molecular engineering. nih.govnih.gov this compound serves as a valuable component in these designs due to its bifunctional nature.
The propargyl group allows for the attachment of the linker to a core scaffold or a targeting biomolecule via click chemistry. medchemexpress.com Subsequently, the Boc-protecting group can be removed to expose the amine, which can then be used to attach an imaging agent (like a fluorophore or a radionuclide chelator) or another ligand. youtube.com This modular approach allows for the systematic construction of complex probes where different functional units are precisely positioned. For example, a targeting peptide modified with an azide can be "clicked" with this compound, followed by deprotection and coupling of a fluorescent dye to the newly available amine, yielding a targeted imaging probe. nih.gov
Table 3: Components of an Imaging Probe using the Linker
| Component | Role | Attachment Chemistry |
| Targeting Moiety (e.g., peptide) | Binds to a specific biological target | Azide-alkyne click reaction with the linker's propargyl group. |
| This compound | Connects the targeting moiety to the imaging agent | Provides propargyl and protected amine handles. |
| Imaging Agent (e.g., fluorophore) | Provides a detectable signal | Amide bond formation with the linker's amine after deprotection. |
Role in Polymer Science and Materials Chemistry
The versatility of this compound extends into the realm of polymer and materials science, where it is used to create functional materials with tailored properties. smolecule.com
Polymeric scaffolds and hydrogels are three-dimensional networks that are widely used in tissue engineering and drug delivery. mdpi.comnih.govnih.gov Functionalizing these materials is key to controlling their biological and physical properties. nih.gov this compound provides a means to introduce new functionalities into these structures.
Polymer backbones or hydrogel networks can be synthesized to include azide groups. By employing a click chemistry reaction, this compound can be grafted onto these azide-functionalized scaffolds. semanticscholar.org This introduces a Boc-protected amine at the site of modification. This latent amine group can then be deprotected and used as a reactive site to immobilize bioactive molecules, such as growth factors or peptides, to enhance the biocompatibility and functionality of the scaffold or hydrogel for applications like tissue regeneration. nih.govresearchgate.net
The creation of well-defined hybrid block copolymers, which combine the distinct properties of different polymer types, is a significant area of polymer chemistry. nih.govresearchgate.net this compound can play a crucial role as a linker-initiator in the synthesis of polyether-polypeptide hybrids.
This synthesis is often achieved through a combination of ring-opening polymerization (ROP) and click chemistry. semanticscholar.orgmdpi.com The process can be envisioned in a multi-step sequence:
The hydroxyl group of this compound (or its amine after deprotection) can act as an initiator for the ROP of an N-carboxyanhydride (NCA) monomer, which is a cyclic precursor to an amino acid. mdpi.com This step creates a polypeptide block with the propargyl group at one end.
Separately, a polyether block (like polyethylene (B3416737) glycol, PEG) is synthesized with a terminal azide group.
Finally, the alkyne-terminated polypeptide block is "clicked" to the azide-terminated polyether block using a CuAAC reaction. semanticscholar.org
This strategy allows for the precise synthesis of amphiphilic block copolymers where a hydrophilic polyether block is covalently linked to a polypeptide block, which can adopt secondary structures like alpha-helices. mdpi.com These hybrid materials are of interest for creating self-assembling nanostructures for drug delivery applications. nih.govrsc.org
Engineering of Nanocarriers and Functionalized Surfaces
The unique bifunctional nature of this compound makes it a valuable component in materials science, particularly in the engineering of nanocarriers and the functionalization of surfaces. Its structure, featuring a terminal alkyne group and a protected amine, allows for sequential and controlled chemical modifications. This dual reactivity is central to its utility in creating highly ordered and functionalized materials. smolecule.com
The terminal alkyne group is a key functional handle for covalent attachment to various substrates through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.com This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the stable linkage of the molecule to surfaces or nanocarriers that have been pre-functionalized with azide groups. For instance, nanoparticles or polymer surfaces can be decorated with azide moieties and subsequently reacted with this compound. This process grafts the molecule onto the surface, exposing the Boc-protected amine for further elaboration.
Once the molecule is anchored via its alkyne end, the tert-butyloxycarbonyl (Boc) protecting group on the amine can be removed under mild acidic conditions. smolecule.com This unmasks a primary amine, which serves as a new reactive site for conjugating a wide array of molecules, such as targeting ligands, therapeutic agents, or imaging probes. This two-step functionalization strategy is critical for the development of sophisticated nanocarriers for applications like targeted drug delivery, where precise control over surface chemistry is paramount for biological performance. enamine.net The ability to build complex architectures layer-by-layer enables the creation of materials with tailored properties for advanced diagnostic and therapeutic systems.
Utilization in Medicinal Chemistry and Drug Discovery Platforms
Development of PROTAC Molecules and Targeted Drug Delivery Systems
In the rapidly advancing field of targeted protein degradation, this compound serves as a critical heterobifunctional building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). chemscene.com PROTACs are novel therapeutic agents designed to eliminate specific disease-causing proteins from cells by coopting the body's own ubiquitin-proteasome system. nih.gov A typical PROTAC consists of two distinct ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govnih.gov
The structure of this compound is ideally suited for constructing the linker component of PROTACs. medchemexpress.com Its two chemically distinct ends allow for orthogonal, stepwise synthesis. For example, the terminal alkyne can be joined to an azide-modified E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands) via a CuAAC click reaction. medchemexpress.com Following this conjugation, the Boc-protected amine is deprotected to reveal a nucleophilic amine, which can then be coupled to a ligand for the protein of interest, completing the synthesis of the heterobifunctional PROTAC molecule. smolecule.comnih.gov This modular approach provides chemists with precise control over the linker's structure, which is a critical determinant of a PROTAC's efficacy and properties. nih.gov
This same versatility is leveraged in creating targeted drug delivery systems. The alkyne "handle" can be used to attach the entire construct to a larger delivery vehicle, such as a nanoparticle or antibody, while the amine end can be used to attach the therapeutic payload or a targeting moiety. This enables the creation of complex, multi-component systems designed to deliver drugs specifically to diseased cells or tissues.
Synthesis of Focused Libraries and Structurally Diverse Compounds
The pursuit of novel drug candidates often relies on screening large collections of molecules to identify compounds with desired biological activity. Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of compounds with high degrees of structural and stereochemical diversity from a common starting material. nih.govbeilstein-journals.org this compound is an exemplary building block for DOS campaigns due to its two orthogonal reactive sites. smolecule.com
The presence of both an alkyne and a protected amine allows for a divergent synthetic pathway. smolecule.com Starting with this single scaffold, chemists can generate a vast library of compounds through combinatorial chemistry. In the first step, the alkyne group can be reacted with a diverse set of azide-containing building blocks using the highly reliable CuAAC reaction. rsc.org This creates a first level of structural diversity. Subsequently, the Boc protecting group is removed, and the newly exposed amine can be acylated, sulfonylated, or reductively aminated with a second set of diverse reagents (e.g., various carboxylic acids, sulfonyl chlorides, or aldehydes). nih.gov
This "build/couple/pair" strategy enables the rapid and efficient synthesis of thousands of unique compounds from a single, versatile starting block. rsc.org The resulting libraries, rich in varied scaffolds and functional groups, can then be screened in high-throughput assays to identify novel biological probes or starting points for drug discovery programs. beilstein-journals.orgsioc-journal.cn
Applications in Activity-Based Protein Profiling and Chemical Biology
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the function and activity of enzymes directly in their native biological environment. mdpi.comnih.gov ABPP typically employs chemical probes that covalently bind to the active site of a specific enzyme or enzyme family. nih.gov A common and highly effective strategy is the two-step ABPP approach, which decouples the target-binding event from the detection step. nih.govuniversiteitleiden.nl
In this two-step workflow, a probe is designed with two key features: a reactive "warhead" that covalently modifies the target enzyme and a bioorthogonal "handle" for subsequent detection. universiteitleiden.nl The terminal alkyne of this compound makes it an ideal component for creating these bioorthogonal handles. A primary probe incorporating the alkyne moiety is first introduced to a complex proteome (e.g., a cell lysate or living cells). nih.gov After the probe has covalently labeled its target enzyme, a reporter tag—such as biotin (B1667282) for affinity purification or a fluorophore for imaging—is added. This reporter tag is equipped with an azide group, which selectively reacts with the alkyne handle on the probe via the CuAAC click reaction. nih.govuniversiteitleiden.nl
This method allows for the visualization, enrichment, and identification of active enzymes without the need to use bulky reporter tags on the primary probe, which might otherwise hinder cell permeability or target recognition. The versatility of this compound as a precursor for these alkyne-functionalized probes makes it a valuable tool for discovering novel enzyme inhibitors, identifying drug targets, and exploring complex biological pathways. nih.gov
Advanced Characterization and Spectroscopic Analysis of O Proparagyl N Boc Ethanolamine and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
The precise molecular structure of O-Proparagyl-N-Boc-ethanolamine, a compound featuring a terminal alkyne, an ether linkage, and a Boc-protected amine, is confirmed through a combination of spectroscopic methods. Each technique provides unique insights into the different functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of each atom in the structure.
In a typical ¹H NMR spectrum, the protons of the tert-butyloxycarbonyl (Boc) protecting group appear as a prominent singlet around 1.45 ppm. semanticscholar.orgrsc.org The protons of the ethanolamine (B43304) backbone resolve into distinct multiplets. The methylene (B1212753) group adjacent to the carbamate (B1207046) nitrogen (-NH-CH ₂-) typically resonates around 3.46 ppm, while the methylene group next to the ether oxygen (-O-CH ₂-) is found slightly further downfield at approximately 3.6-3.8 ppm. rsc.org The propargyl group introduces two characteristic signals: a triplet at about 2.4 ppm corresponding to the terminal acetylenic proton (≡C-H ) and a doublet around 4.2 ppm for the methylene protons adjacent to the alkyne (-O-CH ₂-C≡). semanticscholar.org The proton on the nitrogen of the carbamate group usually appears as a broad singlet near 4.80 ppm. rsc.org
NMR is also pivotal for monitoring the synthesis of this compound from N-Boc-ethanolamine and a propargyl source. The progress of the reaction can be tracked by observing the disappearance of the hydroxyl proton signal from the N-Boc-ethanolamine starting material and the concurrent emergence of the characteristic signals for the propargyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Boc Group | (CH ₃)₃C- | ~1.45 | Singlet (s) |
| Propargyl Group | ≡C-H | ~2.4 | Triplet (t) |
| Ethanolamine Chain | -NH-CH ₂- | ~3.4-3.5 | Triplet (t) |
| Ethanolamine Chain | -CH ₂-O-Propargyl | ~3.6-3.8 | Triplet (t) |
| Propargyl Group | -O-CH ₂-C≡ | ~4.2 | Doublet (d) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Product Identification
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound, which has a molecular formula of C₁₀H₁₇NO₃ and a corresponding molecular weight of 199.25 g/mol . chemscene.com Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 200.26. It is also common to observe adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 222.24.
Fragmentation analysis provides further structural confirmation. The Boc group is characteristically labile and can undergo fragmentation through the loss of isobutylene (B52900) (56 Da), resulting in a significant fragment ion. In some cases, McLafferty rearrangement can be observed in the mass spectrum of Boc-protected compounds. nih.gov The detection of the intact molecular ion alongside these predictable fragment ions serves as strong evidence for the successful synthesis and identification of the target product.
Table 2: Expected Mass Spectrometry Peaks for this compound
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| Protonated Molecule | [C₁₀H₁₇NO₃ + H]⁺ | 200.26 |
| Sodium Adduct | [C₁₀H₁₇NO₃ + Na]⁺ | 222.24 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies.
The presence of the propargyl group is confirmed by two distinct absorptions: a sharp, strong peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a weaker, but still sharp, band in the 2100-2150 cm⁻¹ region, which is characteristic of the C≡C triple bond stretch. nist.gov The N-Boc protecting group gives rise to several strong signals. A very strong absorption band for the carbonyl (C=O) stretch of the carbamate is typically observed around 1680-1700 cm⁻¹. researchgate.net Additionally, the N-H bond of the carbamate produces a stretching vibration in the 3350-3450 cm⁻¹ range and a bending vibration (the Amide II band) around 1520-1530 cm⁻¹. researchgate.net Strong C-O stretching bands associated with the ether and carbamate functionalities are also prominent in the fingerprint region between 1250 cm⁻¹ and 1050 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Carbamate N-H | Stretch | ~3350-3450 |
| Acetylenic C-H | Stretch | ~3300 |
| Aliphatic C-H | Stretch | <3000 |
| Alkyne C≡C | Stretch | ~2100-2150 |
| Carbamate C=O | Stretch | ~1680-1700 |
| Carbamate N-H | Bend (Amide II) | ~1520-1530 |
Chromatographic Techniques for Separation and Purification of Synthetic Products
Following its synthesis, this compound must be isolated from unreacted starting materials, reagents, and byproducts. Column chromatography is the most common and effective technique for this purification.
Normal-phase column chromatography using silica (B1680970) gel as the stationary phase is highly effective for purifying compounds of this polarity. semanticscholar.org The separation is achieved by eluting the crude reaction mixture with a mobile phase of appropriate polarity, typically a solvent system composed of a nonpolar solvent like hexanes or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297). semanticscholar.orgrsc.orgchemrxiv.org The optimal solvent ratio (e.g., hexanes:ethyl acetate from 3:1 to 1:1) is determined by preliminary analysis using thin-layer chromatography (TLC). chemrxiv.org For particularly polar impurities, a small amount of an even more polar solvent like methanol (B129727) may be incorporated into the eluent system. researchgate.net
For assessing the final purity of the product, high-performance liquid chromatography (HPLC) is often used. Reverse-phase HPLC (RP-HPLC) is a common choice, but care must be taken with Boc-protected compounds. The use of acidic additives like trifluoroacetic acid (TFA) in the mobile phase, while common for improving peak shape, can lead to the partial or complete cleavage of the acid-labile Boc group, especially during solvent evaporation. researchgate.net Therefore, if TFA is used, post-run processing should be done rapidly at low temperatures, with lyophilization being a preferred method for solvent removal to minimize product degradation. researchgate.net
Emerging Trends and Future Perspectives in Research with O Proparagyl N Boc Ethanolamine
Innovations in Catalyst Design for Selective Transformations
The utility of O-Proparagyl-N-Boc-ethanolamine is defined by the ability to selectively address one of its functional groups while leaving the other intact. This necessity has spurred significant innovation in catalyst design to control its transformations with high precision.
The two primary reactive sites—the N-Boc group and the terminal alkyne—can be targeted with distinct catalytic systems. The selective cleavage of the tert-butyloxycarbonyl (Boc) group is a common requirement in multi-step synthesis. While traditionally accomplished with strong acids, newer methods focus on milder, more selective catalytic approaches. Iron(III) salts, for instance, have been shown to be effective, sustainable, and inexpensive catalysts for the selective deprotection of N-Boc groups, even in the presence of other sensitive functionalities. researchgate.netcsic.es This process is clean and often requires no further purification. csic.es Another innovative approach is the thermal deprotection of N-Boc groups in a continuous flow system, which avoids the need for any acid catalyst and allows for selective deprotection through precise temperature control. nih.gov
For the propargyl group, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," remains a principal transformation. mdpi.commedchemexpress.commedchemexpress.com Innovations in this area focus on improving catalyst efficiency, regioselectivity, and greenness. For example, biogenic magnetite nanoparticles have been used to recover copper from industrial wastewater, creating a highly efficient and reusable catalyst for CuAAC reactions under environmentally friendly conditions. researchgate.net Beyond CuAAC, synergistic bimetallic catalysis, using combinations like nickel and copper, is enabling new types of stereoselective reactions, such as the enantio- and diastereoselective synthesis of propargylic sulfinamides. acs.org Such advanced catalytic systems offer precise control over the formation of chiral centers, expanding the compound's utility in asymmetric synthesis.
| Catalyst System | Target Functional Group | Transformation Type | Key Advantages |
| Iron(III) Salts (e.g., FeCl₃) | N-Boc-ethanolamine | Selective N-Boc Deprotection | Sustainable, inexpensive, clean reaction, high yield. researchgate.netcsic.es |
| Thermal (Continuous Flow) | N-Boc-ethanolamine | Selective N-Boc Deprotection | Catalyst-free, high selectivity via temperature control. nih.gov |
| Copper(I) Species | O-Propargyl Ether | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, mild conditions, wide applicability. mdpi.comresearchgate.net |
| Synergistic Ni/Cu Catalysts | O-Propargyl Ether | Asymmetric Propargylic Substitution | High enantio- and diastereoselectivity for new C-S bonds. acs.org |
| Copper(I) Arylacetylide | O-Propargyl Ether | Chain-Growth Polymerization | Controlled synthesis of functional acetylenic polymers. chemrxiv.org |
Integration into Automated Synthesis and High-Throughput Screening Platforms
The distinct, orthogonally reactive handles of this compound make it an ideal building block for constructing large, diverse molecular libraries for drug discovery and materials science. Modern research increasingly relies on automated synthesis and high-throughput screening (HTS) to accelerate the discovery process. nih.govrug.nl These platforms use robotics and miniaturization to perform thousands of reactions and assays in parallel. rsc.orgnih.gov
This compound can be readily incorporated into these workflows. For example, in a library synthesis, the propargyl group could be reacted with a library of azide-containing compounds in one step. Following this, the Boc group could be removed, and the newly exposed amine could be reacted with a library of carboxylic acids or other electrophiles. This "scaffold decoration" approach allows for the rapid generation of thousands of unique molecules from a single, versatile starting material. researchgate.net
The process is well-suited for automation, where liquid handling robots can dispense nanoliter volumes of reactants into multi-well plates (e.g., 384- or 1536-well formats) for "on-the-fly" synthesis, followed immediately by in-situ biological screening. nih.govrug.nlrsc.org This integration of synthesis and screening minimizes waste and accelerates the identification of "hit" compounds with desired biological activity or material properties. rug.nlbiorxiv.org The application of such HTS platforms has successfully identified novel antibacterial agents, radiation response modifiers, and anticancer drug candidates, demonstrating the power of this approach. nih.govnih.govnih.gov
Exploration of Novel Bioconjugation and Materials Science Applications
The ability to link different molecular entities with high specificity is crucial in both bioconjugation and materials science. This compound serves as a heterobifunctional linker, enabling the precise connection of two different molecules. medchemexpress.comhighforceresearch.com
In bioconjugation, this compound can be used to attach molecules to proteins, lipids, or nucleic acids. whiterose.ac.uk For instance, the propargyl group can be "clicked" onto an azide-modified protein, while the deprotected amine can be used to attach a drug, imaging agent, or another biomolecule. researchgate.net A key application is the engineering of synthetic glycoproteins. Researchers have developed bifunctional linkers that combine oxime ligation and strain-promoted azide-alkyne cycloaddition to attach complex glycans to protein scaffolds, creating potent inhibitors of bacterial toxins. whiterose.ac.uk This strategy allows for the creation of homogeneous neoglycoproteins that would be difficult to produce through biological means.
In materials science, the propargyl group is a valuable handle for modifying surfaces or creating novel polymers. smolecule.comchemscene.com The alkyne can be used to functionalize surfaces via CuAAC, creating tailored interfaces with specific chemical properties. Furthermore, recent advances have shown that propargyl electrophiles can undergo chain-growth condensation polymerization using copper catalysis. chemrxiv.org This method allows for the synthesis of polydiynes with controlled molecular weights and end groups, opening the door to a new class of functional acetylenic polymers that were previously accessible only through less-controlled step-growth methods. chemrxiv.org
| Application Area | Role of this compound | Example Research Finding |
| Bioconjugation | Heterobifunctional Linker | Synthesis of neoglycoproteins by linking glycans to protein scaffolds to inhibit bacterial toxins. whiterose.ac.uk |
| Bioconjugation | Protein Modification | Introduction of an alkyne handle onto a protein for subsequent "click" functionalization with azide-tagged molecules. researchgate.net |
| Materials Science | Polymer Building Block | Serves as a monomer for copper-catalyzed chain-growth polymerization to produce functional polydiynes. chemrxiv.org |
| Materials Science | Surface Functionalization | Immobilization on surfaces via click chemistry to create materials with tailored properties. smolecule.com |
Development of Advanced Bioactive Molecules and Complex Scaffolds
A central goal of modern organic synthesis is the creation of complex molecular architectures with specific biological functions. This compound is a valuable starting point for building such molecules, acting as a versatile scaffold that can be elaborated in multiple directions. smolecule.comresearchgate.net
The propargylamine (B41283) skeleton, which can be derived from this compound, is a key structural motif in many biologically active compounds. researchgate.net Researchers are using N-propargyl iminosugars as scaffolds for creating diverse compound libraries through click chemistry, aiming to discover potent and selective inhibitors of carbohydrate-processing enzymes. researchgate.net This "scaffold decoration" strategy is a powerful tool for lead discovery and optimization in drug development. researchgate.net
Furthermore, the compound is relevant to the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging class of therapeutics. PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target. The synthesis of PROTACs requires linkers to connect the target-binding motif and the E3 ligase-binding motif. The A³ coupling (aldehyde-alkyne-amine) reaction has been used to generate such linkers, and the deprotected form of this compound is an ideal amine component for this reaction, providing a subsequent alkyne handle for further functionalization. nih.gov This highlights the potential for this building block to contribute to the development of next-generation therapeutics.
Q & A
Q. How to design a robust SAR study for this compound analogs?
- Methodological Answer: Synthesize analogs with systematic modifications (e.g., alkyl chain length, propargyl substitution). Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity. Ensure statistical power (n ≥ 3 replicates per analog) and validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
